molecular formula C18H19F2N3O B1621015 N-(2,4-difluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide CAS No. 477320-16-4

N-(2,4-difluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide

Cat. No.: B1621015
CAS No.: 477320-16-4
M. Wt: 331.4 g/mol
InChI Key: GAQZEWHDKGEOCC-UHFFFAOYSA-N
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Description

N-(2,4-Difluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide (CAS 477320-16-4) is a synthetic acetamide derivative of significant interest in medicinal chemistry and preclinical research. With a molecular formula of C18H19F2N3O and a molecular weight of 331.37 g/mol, this compound serves as a valuable chemical scaffold for investigating new therapeutic pathways . This compound is part of a class of N-phenylacetamide derivatives that have been designed and synthesized as structural analogs of pyrrolidine-2,5-dione-based anticonvulsants. Research indicates that such acetamide derivatives are explored for their anticonvulsant properties in standard animal models of epilepsy, including the maximal electroshock (MES) test, which models generalized tonic-clonic seizures in humans . Furthermore, closely related structural analogs within the same chemical family have demonstrated promising neuroprotective and synapse-stabilizing effects in cellular models of neurodegenerative pathology. One such analog has been shown to restore hippocampal dendritic spine stability and synaptic function under conditions of amyloid toxicity, suggesting a potential research application for this chemical series in studying Alzheimer's disease mechanisms and identifying novel therapeutic candidates . The mechanism of action for these compounds is under investigation but may involve the modulation of ion channels, such as neuronal voltage-sensitive sodium channels or transient receptor potential canonical 6 (TRPC6) channels, which are critical for maintaining calcium homeostasis in neurons . This product is intended For Research Use Only and is not for diagnostic or therapeutic use. It is strictly for use in laboratory research by qualified professionals.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F2N3O/c19-14-6-7-17(16(20)12-14)21-18(24)13-22-8-10-23(11-9-22)15-4-2-1-3-5-15/h1-7,12H,8-11,13H2,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAQZEWHDKGEOCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=C(C=C(C=C2)F)F)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90366440
Record name N-(2,4-difluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide
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URL https://comptox.epa.gov/dashboard/DTXSID90366440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477320-16-4
Record name N-(2,4-difluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2,4-DIFLUOROPHENYL)-2-(4-PHENYL-1-PIPERAZINYL)ACETAMIDE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide typically involves the following steps:

    Formation of the piperazine ring: This can be achieved by reacting phenylpiperazine with an appropriate acylating agent.

    Introduction of the difluorophenyl group: This step involves the reaction of the intermediate with 2,4-difluorobenzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring.

    Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nitrating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with biological targets.

    Medicine: Potential therapeutic agent for conditions such as anxiety, depression, or schizophrenia.

    Industry: Used in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide would involve its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The piperazine ring is known to interact with serotonin and dopamine receptors, which could explain its potential effects on mood and cognition.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural analogs of N-(2,4-difluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide, emphasizing key differences in substituents and inferred pharmacological properties:

Compound Name Molecular Formula Molecular Weight Key Substituents CAS Number Structural/Functional Insights Reference
This compound (Target) C₁₈H₁₈F₂N₃O 339.36 g/mol 2,4-difluorophenyl; 4-phenylpiperazine Not explicitly stated Balanced lipophilicity due to fluorines; phenylpiperazine may enhance CNS penetration.
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide C₁₉H₁₉ClF₃N₃O 397.82 g/mol 2-chloro-5-trifluoromethylphenyl; 4-phenylpiperazine 297150-41-5 Increased steric bulk and electronegativity; may alter receptor binding affinity.
N-(4-Fluorophenyl)-2-[4-(2-pyrimidinyl)piperazinyl]acetamide C₁₆H₁₈FN₅O 315.35 g/mol 4-fluorophenyl; 2-pyrimidinyl-piperazine 896211-30-6 Pyrimidine substitution could enhance selectivity for serotonin/dopamine receptors.
N-(2,4-difluorophenyl)-2-(5-piperidin-1-ylsulfonylthiophen-2-yl)acetamide C₁₇H₁₈F₂N₂O₃S₂ 400.47 g/mol Thiophene-sulfonyl-piperidine; 2,4-difluorophenyl 731775-04-5 Sulfonyl group improves metabolic resistance; thiophene may alter electronic properties.
N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide C₁₉H₂₀FN₃O₃S 389.45 g/mol 4-fluorophenyl; 4-methylbenzenesulfonyl-piperazine 701926-99-0 Sulfonyl group increases polarity and potential for hydrogen bonding.
N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide C₁₄H₂₂N₄O 262.35 g/mol 4-aminophenyl; N-methyl; 4-methylpiperazine 262368-30-9 Amino group enhances solubility; methylpiperazine may reduce off-target interactions.

Key Observations:

Substituent Effects on Lipophilicity: The 2,4-difluorophenyl group in the target compound balances lipophilicity, favoring blood-brain barrier penetration compared to bulkier substituents like 2-chloro-5-trifluoromethylphenyl in .

Receptor Selectivity :

  • Piperazine derivatives with aromatic substituents (e.g., phenyl in , pyrimidinyl in ) are often associated with GPCR modulation. Pyrimidinyl groups may confer selectivity for serotonin receptors (5-HT₁A/2A) due to π-π stacking interactions .

Metabolic Considerations :

  • Fluorine atoms in the target compound and reduce oxidative metabolism, extending half-life. Sulfonyl-containing analogs () may resist enzymatic degradation via steric hindrance.

Structural Flexibility :

  • Replacement of phenylpiperazine with methylpiperazine () simplifies the structure but may reduce binding affinity due to decreased aromatic interactions.

Research Findings and Implications

  • Neurological Applications : Piperazine-acetamide derivatives are prevalent in antipsychotic and antidepressant drug design. The target compound’s fluorinated phenyl group may optimize brain uptake .
  • Antimicrobial Potential: Sulfonyl-thiophene analogs () exhibit structural similarities to sulfonamide antibiotics, hinting at possible antibacterial or antifungal activity.
  • SAR Trends : Electron-withdrawing groups (e.g., -F, -Cl, -CF₃) enhance stability but may reduce solubility. Balancing these effects is critical for drug development.

Biological Activity

N-(2,4-difluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C18_{18}H19_{19}F2_2N3_3O
  • SMILES : C1CN(CCN1CC(=O)NC2=C(C=C(C=C2)F)F)C3=CC=CC=C3
  • InChIKey : GAQZEWHDKGEOCC-UHFFFAOYSA-N

Predicted Collision Cross Section

Adductm/zPredicted CCS (Ų)
[M+H]+332.15691179.0
[M+Na]+354.13885190.4
[M+NH4]+349.18345184.9
[M+K]+370.11279182.9
[M-H]-330.14235181.5

This structural information indicates that the compound has significant lipophilicity, which is crucial for its biological activity.

Anticonvulsant Activity

Recent studies have synthesized various derivatives of this compound to evaluate their anticonvulsant properties. In one study, a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives were assessed for their efficacy in animal models of epilepsy using the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests.

Key Findings:

  • Efficacy : Compounds demonstrated varying degrees of anticonvulsant activity, with some derivatives showing significant protection in the MES test at doses of 100 mg/kg.
  • Structure-Activity Relationship (SAR) : The introduction of fluorine atoms was found to enhance anticonvulsant activity, likely due to increased metabolic stability and lipophilicity, facilitating central nervous system (CNS) penetration .

Inhibition of Enzymatic Activity

Another important aspect of the biological activity of this compound is its potential as an inhibitor of specific enzymes. For instance, compounds with similar structures have been shown to inhibit α-L-fucosidases effectively.

Case Study:

In a related study on N-substituted acetamides, it was revealed that the presence of fluorine groups significantly increased the potency against α-L-fucosidases, with IC50 values as low as 0.0079 μM observed for certain derivatives . This suggests that this compound may exhibit similar inhibitory effects.

Q & A

Basic: What synthetic routes are commonly employed for preparing N-(2,4-difluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide, and how can reaction yields be optimized?

Methodological Answer:
The compound is typically synthesized via nucleophilic substitution or condensation reactions. A standard approach involves reacting 2-chloroacetamide derivatives with substituted piperazines under reflux in polar aprotic solvents (e.g., acetonitrile or DMF) . For example, in analogous syntheses, phenylpiperazine is coupled with chloroacetamide intermediates at a 1:1.1 molar ratio to minimize side products . Yield optimization strategies include:

  • Stoichiometric adjustments : Using a slight excess (1.1 eq.) of phenylpiperazine to drive the reaction to completion .
  • Purification : Recrystallization from acetonitrile or ethanol to isolate high-purity crystals (e.g., 48% yield after recrystallization) .
  • Catalysis : Employing bases like triethylamine to deprotonate intermediates and accelerate coupling .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and piperazine ring conformation. For example, piperazine protons typically resonate at δ 2.5–3.5 ppm, while aromatic protons in the 2,4-difluorophenyl group appear as doublets in δ 6.5–7.5 ppm .
  • ESI-MS : To confirm molecular weight (e.g., [M+H]⁺ peaks matching calculated values) .
  • Elemental Analysis : Cross-validating observed vs. calculated C, H, and N percentages (e.g., ±0.3% deviation) to assess purity .
  • HPLC : For purity assessment (>95% by area normalization) using C18 columns and acetonitrile/water gradients .

Advanced: How can researchers resolve contradictions in pharmacological data between structurally similar acetamide derivatives?

Methodological Answer:
Contradictions in activity (e.g., antimicrobial vs. anticonvulsant effects) arise from substituent-dependent interactions. A systematic approach includes:

  • Structure-Activity Relationship (SAR) Studies : Comparing analogs with variations in the phenylpiperazine or fluorophenyl moieties. For instance, replacing 4-phenylpiperazine with 4-(2-chlorophenyl)piperazine can enhance receptor affinity .
  • Dose-Response Curves : Testing compounds across a concentration range (e.g., 0.1–100 µM) to identify potency thresholds .
  • Target-Specific Assays : Using receptor-binding assays (e.g., dopamine D3 receptor profiling) or enzyme inhibition studies to isolate mechanisms .
  • Meta-Analysis : Cross-referencing data from multiple studies to identify trends, such as fluorine substitution correlating with improved blood-brain barrier penetration .

Advanced: What computational strategies predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model binding poses in receptors (e.g., dopamine D3). For example, the phenylpiperazine group may anchor in hydrophobic pockets, while the difluorophenyl moiety engages in halogen bonding .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories using GROMACS .
  • In Silico ADMET Profiling : Software like SwissADME predicts pharmacokinetic properties (e.g., logP ~2.5 for optimal bioavailability) and toxicity risks (e.g., hERG inhibition) .

Basic: How is the compound’s purity validated, and what thresholds are acceptable for pharmacological studies?

Methodological Answer:

  • Chromatography : HPLC or UPLC with UV detection (λ = 254 nm) to confirm ≥95% purity .
  • Melting Point Analysis : Sharp melting ranges (e.g., 150–152°C) indicate crystallinity and purity .
  • Residual Solvent Testing : GC-MS to ensure compliance with ICH limits (e.g., <500 ppm for acetonitrile) .

Advanced: What strategies address low solubility in aqueous buffers during in vitro assays?

Methodological Answer:

  • Co-Solvent Systems : Use DMSO (≤0.1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility .
  • Salt Formation : Convert the free base to a hydrochloride salt (e.g., dihydrochloride forms improve aqueous solubility by 10-fold) .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) for sustained release .

Advanced: How are structure-activity relationships (SAR) systematically explored for this compound?

Methodological Answer:

  • Analog Library Synthesis : Prepare derivatives with substituent variations (e.g., 4-phenyl → 4-benzylpiperazine) .
  • Pharmacophore Mapping : Identify critical moieties (e.g., the acetamide linker’s role in hydrogen bonding) .
  • Biological Profiling : Test analogs against panels of targets (e.g., kinases, GPCRs) to uncover off-target effects .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2,4-difluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide
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N-(2,4-difluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide

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